
Exatecan intermediate 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exatecan intermediate 11 is a chemical compound used as an intermediate in the synthesis of Exatecan, a potent antitumor agent.
准备方法
Synthetic Routes and Reaction Conditions
Exatecan intermediate 11 can be synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A is then subjected to a rearrangement reaction to produce intermediate B, which is further processed to obtain Exatecan mesylate through deprotection, condensation, and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The starting materials are relatively inexpensive, and the reaction steps are designed to be simple and efficient, making the process suitable for industrial applications .
化学反应分析
Types of Reactions
Exatecan intermediate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain Exatecan mesylate. Each reaction step is designed to produce high-purity intermediates that contribute to the overall efficiency of the synthesis process .
科学研究应用
Exatecan intermediate 11 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Integral in the development of Exatecan, which is used in cancer treatment.
Industry: Employed in the large-scale production of Exatecan mesylate for pharmaceutical applications
作用机制
Exatecan intermediate 11, as part of the synthesis of Exatecan, contributes to the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Exatecan induces DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Topotecan: Another camptothecin derivative used as a topoisomerase I inhibitor.
Irinotecan: A camptothecin analog used in cancer therapy.
SN-38: The active metabolite of Irinotecan with potent antitumor activity
Uniqueness
Exatecan intermediate 11 is unique due to its role in the synthesis of Exatecan, which has shown superior antitumor activity compared to other camptothecin derivatives. Its water solubility and potent inhibition of DNA topoisomerase I make it a valuable compound in cancer treatment .
属性
分子式 |
C13H13FN2O3 |
|---|---|
分子量 |
264.25 g/mol |
IUPAC 名称 |
N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10- |
InChI 键 |
TUUIIOPQMWHACM-YBEGLDIGSA-N |
手性 SMILES |
CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F |
规范 SMILES |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
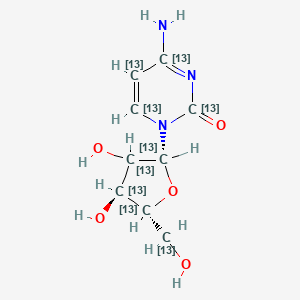
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
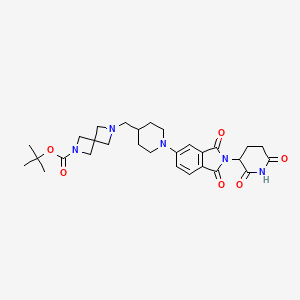
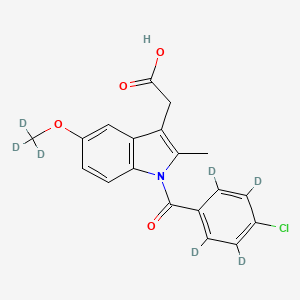
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
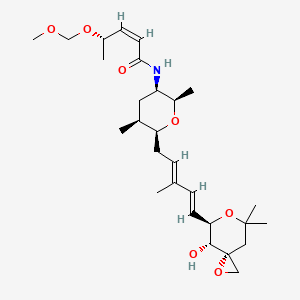
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
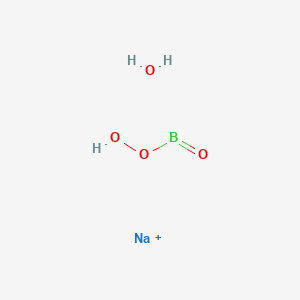
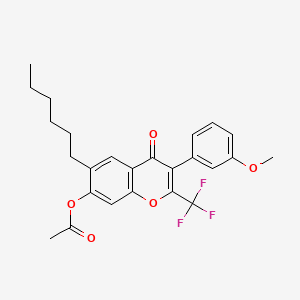
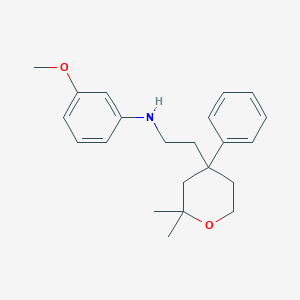
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
